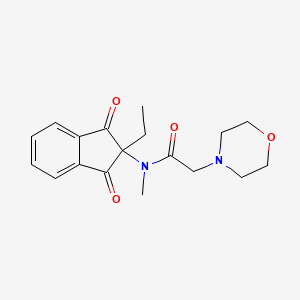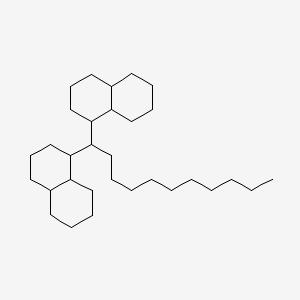
1,1-Di-(decahydro-1-naphthyl)undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Di-(decahydro-1-naphthyl)undecane is a complex organic compound with the molecular formula C31H56 and a molecular weight of 428.7763 g/mol . It is also known by other names such as 1,1-Di-(1’-decahydronaphthyl)undecane and Naphthalene, 1,1’-undecylidenebis[decahydro-] . This compound is characterized by its unique structure, which includes two decahydro-1-naphthyl groups attached to an undecane backbone.
準備方法
The synthesis of 1,1-Di-(decahydro-1-naphthyl)undecane involves several steps. One common synthetic route includes the hydrogenation of naphthalene derivatives under high pressure and temperature conditions . The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
1,1-Di-(decahydro-1-naphthyl)undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
科学的研究の応用
1,1-Di-(decahydro-1-naphthyl)undecane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of large hydrocarbons and their interactions with various reagents.
Biology: This compound can be used in studies related to lipid metabolism and the effects of large hydrocarbons on biological membranes.
Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.
作用機序
The mechanism of action of 1,1-Di-(decahydro-1-naphthyl)undecane involves its interaction with molecular targets such as enzymes and receptors. The compound’s large hydrophobic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may interact with specific proteins, altering their activity and leading to various biological effects .
類似化合物との比較
1,1-Di-(decahydro-1-naphthyl)undecane can be compared to other similar compounds, such as:
1,10-Di-(decahydro-1-naphthyl)decane: This compound has a similar structure but with a shorter carbon chain, leading to different physical and chemical properties.
Naphthalene, 1,1’-(1,10-decanediyl)bis[decahydro-]: Another closely related compound with a similar naphthalene-based structure.
The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct properties and applications compared to its analogs.
特性
CAS番号 |
55373-96-1 |
|---|---|
分子式 |
C31H56 |
分子量 |
428.8 g/mol |
IUPAC名 |
1-[1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)undecyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C31H56/c1-2-3-4-5-6-7-8-9-22-31(29-23-14-18-25-16-10-12-20-27(25)29)30-24-15-19-26-17-11-13-21-28(26)30/h25-31H,2-24H2,1H3 |
InChIキー |
BMIYKWRBLFKRLB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(C1CCCC2C1CCCC2)C3CCCC4C3CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


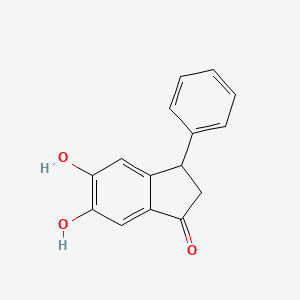
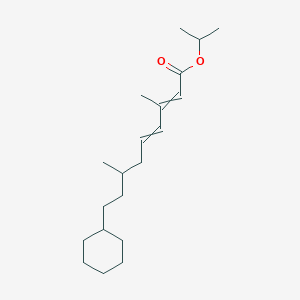
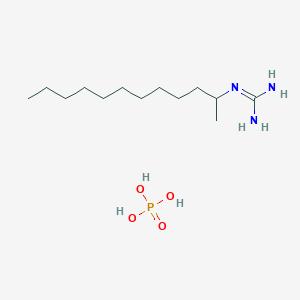
![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)
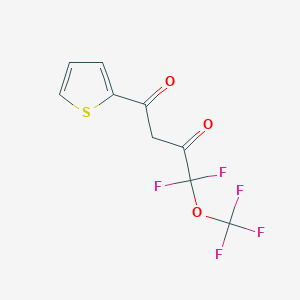


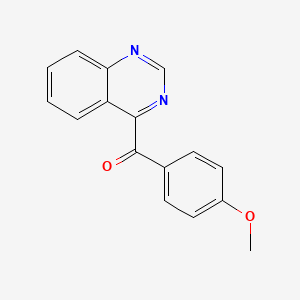
![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)
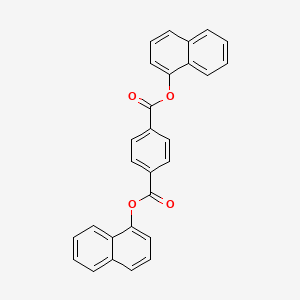
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)

![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)
